molecular formula C7H3F4I B3030934 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene CAS No. 110192-48-8

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Cat. No.: B3030934
CAS No.: 110192-48-8
M. Wt: 290.00
InChI Key: MYEWQVPSCXXERV-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula C7H3F4I. It is characterized by the presence of both fluorine and iodine atoms on a benzene ring, along with a trifluoromethyl group.

Mechanism of Action

Target of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with various biological targets depending on the specific context.

Mode of Action

For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N -dimethyl- (4-trifluoromethyl)benzamide . This suggests that 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene might also undergo similar reactions, leading to changes in its targets.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body

Result of Action

It’s known that the compound is associated with skin and eye irritation, as well as specific target organ toxicity (respiratory system) . This suggests that the compound might have cytotoxic effects, potentially leading to cellular damage.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.

Preparation Methods

The synthesis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-4-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Major products formed from these reactions include substituted benzene derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

The unique combination of fluorine, iodine, and trifluoromethyl groups in this compound makes it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-fluoro-2-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWQVPSCXXERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673780
Record name 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110192-48-8
Record name 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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